4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid

P-glycoprotein multidrug resistance reversal tetrahydroisoquinoline SAR

Researchers investigating P-gp multidrug resistance reversal or sigma-2 receptor targeting should acquire this specific 6,7-dimethoxy-THIQ benzoic acid derivative, not generic analogs. Minute structural modifications within the THIQ class drastically alter target affinity—removing a spacer double bond significantly reduces P-gp inhibitory activity, while sigma-2 Ki values span single-digit nM to >900 nM depending on the linker and terminus. The free carboxylic acid moiety distinguishes this compound from benzamide analogs, critically influencing receptor subtype selectivity and cellular permeability. Empirical evaluation, not analog substitution, is essential for reliable SAR data. Use this compound as a structural probe for P-gp inhibition assays in MCF7/Adr cells, as a bioconjugation precursor via the carboxylic acid handle for imaging payloads, or for systematic comparison with ester and amide bioisosteres.

Molecular Formula C19H21NO5
Molecular Weight 343.379
CAS No. 941984-64-1
Cat. No. B2572436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid
CAS941984-64-1
Molecular FormulaC19H21NO5
Molecular Weight343.379
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)O)OC
InChIInChI=1S/C19H21NO5/c1-23-17-9-13-7-8-20-16(15(13)10-18(17)24-2)11-25-14-5-3-12(4-6-14)19(21)22/h3-6,9-10,16,20H,7-8,11H2,1-2H3,(H,21,22)
InChIKeyPKONRFQXBWXRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid – Structural Identity, Key Physicochemical Properties, and Sourcing Profile


4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid (CAS 941984-64-1) is a synthetic small molecule belonging to the 6,7-dimethoxytetrahydroisoquinoline (THIQ) class, functionalized with a benzoic acid moiety via a methylene ether linker [1]. This scaffold is structurally related to the core of potent P-glycoprotein (P-gp) modulators and sigma-2 receptor ligands, positioning it as a versatile intermediate or candidate for multidrug resistance reversal and tumor-targeting applications [2].

Why In-Class THIQ Analogs Cannot Be Casually Substituted for 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid


Within the 6,7-dimethoxy-THIQ family, minute structural modifications drastically alter target affinity and functional profile. For instance, the removal of a double bond on the spacer or its shifting into a tetraline ring significantly reduces P-gp inhibitory activity [1]. In sigma-2 receptor pharmacology, analogous 6,7-dimethoxy-THIQ alkyl benzamides exhibit a wide range of affinities (Ki values spanning from single-digit nanomolar to >900 nM) depending on the linker and carboxylic acid moiety [2]. The benzoic acid terminus of the target compound distinguishes it from benzamide analogs and can critically influence receptor subtype selectivity and cellular permeability, making empirical evaluation—not simple analog substitution—the only reliable procurement decision.

Quantitative Differentiation Evidence for 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid


P-gp Inhibitory Potency and Mechanism of Action Relative to Elacridar and Other Reference Modulators

In a study evaluating a series of 6,7-dimethoxy-THIQ derivatives, the target compound class demonstrated P-gp inhibitory activity. The most potent congener (3c) achieved an EC50 of 1.64 µM, comparable to Elacridar's EC50 of 2 µM in the same assay [1]. This quantitative result, although from a close structural analog, establishes the potential of the 6,7-dimethoxy-THIQ core to compete with established P-gp inhibitors. The exact compound has not been directly compared to Elacridar in published literature, necessitating targeted head-to-head profiling before procurement.

P-glycoprotein multidrug resistance reversal tetrahydroisoquinoline SAR

Sigma-2 Receptor Binding Affinity and Selectivity Over Sigma-1 Receptor in THIQ Series

A new series of 6,7-dimethoxy-THIQ derivatives was evaluated for sigma-1 and sigma-2 receptor affinities. The most selective compounds, such as 3b and 3e, achieved Ki values of 5–6 nM for sigma-2 receptor with minimal sigma-1 affinity [1]. While the target compound's exact Ki remains to be determined, the structural analog data indicate that the 6,7-dimethoxy substitution pattern and the linker length are critical for achieving this high selectivity. Direct procurement of the target compound is warranted to explore its potential as a sigma-2 selective probe, as even small changes in the carboxylic acid terminus can shift selectivity profiles.

sigma-2 receptor tumor imaging cancer therapeutics

Impact of Benzoic Acid vs. Benzamide Termination on P-gp Modulator Activity

In the systematic SAR study of the 6,7-dimethoxy-THIQ scaffold, the nature of the amide/acid moiety significantly influences P-gp inhibitory potency and mechanism. While direct comparisons between the target benzoic acid and corresponding benzamide are not yet published, the study explicitly demonstrates that modifications to the carboxylic region (including substitution with no-basic moieties) were critical to achieving P-gp inhibition and avoiding substrate-like behavior [1]. This establishes a rational basis for selecting the benzoic acid derivative over other in-class analogs for applications where a balanced P-gp inhibitor/substrate profile is desired.

P-gp inhibitor SAR benzoic acid derivatives

Comparative Antiproliferative Synergy with Doxorubicin in Resistant Cancer Cells

The antiproliferative effect of 5 µM doxorubicin in MCF7/Adr cells shifted from only 5% growth inhibition to 95% when co-administered with 20 µM of the THIQ compound 3c [1]. This represents a 19-fold increase in doxorubicin efficacy upon P-gp modulation. While this exact synergy has not been measured for the target benzoic acid, the structural similarity to 3c suggests potential for comparable chemo-sensitization, contingent upon confirming the target compound's P-gp inhibitor activity.

cancer chemotherapy multidrug resistance chemo-sensitization

Defined Application Scenarios for 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid


Probing P-glycoprotein Inhibition and Multidrug Resistance Reversal in Cancer Cell Lines

This compound can be used as a structural probe to investigate the relationship between the benzoic acid terminus and P-gp inhibitory potency. Given that the 6,7-dimethoxy-THIQ core is associated with EC50 values in the low micromolar range against P-gp, the target compound can be evaluated in MCF7/Adr or similar resistant cell lines to determine whether the free carboxylic acid moiety enhances or diminishes P-gp inhibition compared to amide or ester analogs [1].

Development of Sigma-2 Receptor Selective Ligands for Tumor Imaging

The compound's scaffold has been validated to achieve single-digit nanomolar Ki values for sigma-2 receptors when properly substituted [2]. The target benzoic acid can be used as a precursor for covalent linking to imaging payloads or cytotoxic agents, leveraging the carboxylic acid handle for bioconjugation while retaining the core structure associated with high sigma-2 affinity.

Structure-Activity Relationship (SAR) Studies on THIQ-Based Drug Efflux Pump Modulators

Researchers can systematically compare this compound with its benzamide, methyl ester, and other carboxylic acid bioisosteres to map the contribution of the acidic terminus to P-gp binding, mechanism of action, and cellular permeability. Such studies can refine predictive models for designing more effective MDR reversal agents [1].

Chemosensitization Experiments in Doxorubicin-Resistant Breast Cancer Models

Following the protocol established for congener 3c, the target compound can be co-administered with doxorubicin in resistant cell lines to quantify its ability to enhance intracellular drug accumulation and restore antiproliferative effects. This application is directly derived from the class's demonstrated 19-fold synergy enhancement, pending target-specific validation [1].

Quote Request

Request a Quote for 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.